molecular formula C21H21NO4 B12562149 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one CAS No. 184963-77-7

3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one

Cat. No.: B12562149
CAS No.: 184963-77-7
M. Wt: 351.4 g/mol
InChI Key: OLCDTBLXXYJOMA-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring fused with a trimethoxyphenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one typically involves the following steps:

    Starting Materials: Indole and 2,3,4-trimethoxybenzaldehyde.

    Condensation Reaction: The indole is reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding intermediate.

    Aldol Condensation: The intermediate undergoes aldol condensation with a suitable enone, such as crotonaldehyde, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to influence cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-phenylbut-2-en-1-one: Lacks the trimethoxy groups, which may result in different biological activities.

    3-(1H-indol-3-yl)-1-(3,4-dimethoxyphenyl)but-2-en-1-one: Contains fewer methoxy groups, potentially altering its chemical properties and reactivity.

    3-(1H-indol-3-yl)-1-(2,4,5-trimethoxyphenyl)but-2-en-1-one: Different substitution pattern on the phenyl ring, which may affect its interactions with molecular targets.

Uniqueness

3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of three methoxy groups on the phenyl ring may enhance its solubility, stability, and interactions with biological targets.

Properties

CAS No.

184963-77-7

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one

InChI

InChI=1S/C21H21NO4/c1-13(16-12-22-17-8-6-5-7-14(16)17)11-18(23)15-9-10-19(24-2)21(26-4)20(15)25-3/h5-12,22H,1-4H3

InChI Key

OLCDTBLXXYJOMA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=C(C(=C(C=C1)OC)OC)OC)C2=CNC3=CC=CC=C32

Origin of Product

United States

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